molecular formula C22H20N4O3 B411703 N-[2-(4-methoxyphenyl)-6-methylbenzotriazol-5-yl]-2-phenoxyacetamide CAS No. 335420-79-6

N-[2-(4-methoxyphenyl)-6-methylbenzotriazol-5-yl]-2-phenoxyacetamide

Cat. No.: B411703
CAS No.: 335420-79-6
M. Wt: 388.4g/mol
InChI Key: YFMJGDXDFFCJLQ-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenyl)-6-methylbenzotriazol-5-yl]-2-phenoxyacetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a benzotriazole ring, a methoxyphenyl group, and a phenoxyacetamide moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)-6-methylbenzotriazol-5-yl]-2-phenoxyacetamide typically involves multiple steps, including the formation of the benzotriazole ring and the subsequent attachment of the methoxyphenyl and phenoxyacetamide groups. One common method involves the use of Friedel-Crafts acylation followed by nucleophilic aromatic substitution and amide formation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenyl)-6-methylbenzotriazol-5-yl]-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amines or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings or other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium for coupling reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

N-[2-(4-methoxyphenyl)-6-methylbenzotriazol-5-yl]-2-phenoxyacetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)-6-methylbenzotriazol-5-yl]-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, binding to receptors, or modulating signaling pathways. Detailed studies on its mechanism are essential to understand its full potential and applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-methoxyphenyl)-6-methylbenzotriazol-5-yl]-2-phenoxyacetamide stands out due to its unique combination of functional groups, which confer distinct chemical properties and potential applications. Its benzotriazole ring and phenoxyacetamide moiety make it particularly interesting for research in various scientific fields.

Properties

CAS No.

335420-79-6

Molecular Formula

C22H20N4O3

Molecular Weight

388.4g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)-6-methylbenzotriazol-5-yl]-2-phenoxyacetamide

InChI

InChI=1S/C22H20N4O3/c1-15-12-20-21(25-26(24-20)16-8-10-17(28-2)11-9-16)13-19(15)23-22(27)14-29-18-6-4-3-5-7-18/h3-13H,14H2,1-2H3,(H,23,27)

InChI Key

YFMJGDXDFFCJLQ-UHFFFAOYSA-N

SMILES

CC1=CC2=NN(N=C2C=C1NC(=O)COC3=CC=CC=C3)C4=CC=C(C=C4)OC

Canonical SMILES

CC1=CC2=NN(N=C2C=C1NC(=O)COC3=CC=CC=C3)C4=CC=C(C=C4)OC

Origin of Product

United States

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